1-amino-1-ethylurea
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Overview
Description
1-amino-1-ethylurea is an organic compound belonging to the semicarbazide family Semicarbazides are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-1-ethylurea typically involves the preparation of acetone semicarbazone, followed by N2-alkylation in the presence of sodium hydride, and subsequent hydrolysis under mild conditions . This method is efficient and yields high-purity this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-amino-1-ethylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming various substituted semicarbazides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include oxides, hydrazine derivatives, and substituted semicarbazides, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
1-amino-1-ethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various nitrogen-containing compounds, including pyrazoles and triazoles.
Medicine: Its derivatives are explored for potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-amino-1-ethylurea involves its interaction with molecular targets through its electron-rich sites. These interactions often lead to the formation of coordination complexes with metal ions, which can inhibit enzymatic activities or disrupt cellular processes. The exact pathways and molecular targets vary depending on the specific application and the chemical environment .
Comparison with Similar Compounds
Semicarbazide: A parent compound with similar reactivity but different applications.
Thiosemicarbazide: Contains a sulfur atom, offering distinct coordination chemistry and biological activities.
Methylsemicarbazide: A methyl-substituted derivative with unique chemical properties.
Uniqueness of 1-amino-1-ethylurea: this compound stands out due to its specific alkyl substitution, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and robust performance under various conditions .
Properties
Molecular Formula |
C3H9N3O |
---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
1-amino-1-ethylurea |
InChI |
InChI=1S/C3H9N3O/c1-2-6(5)3(4)7/h2,5H2,1H3,(H2,4,7) |
InChI Key |
WFGVMJYASPLBLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)N)N |
Origin of Product |
United States |
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